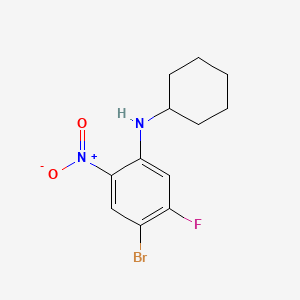

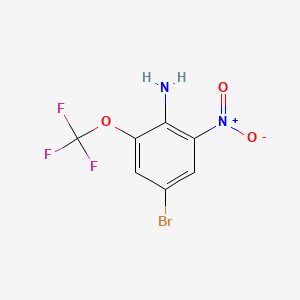

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3N2O3 . It is a solid powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is 1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a solid powder at room temperature . It has a molecular weight of 301.02 . The compound’s boiling point is between 125-130 degrees Celsius .Scientific Research Applications

Agrochemical and Pharmaceutical Intermediates

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals. Ding Zhi-yuan (2011) highlighted an improved synthesis process for a related compound, demonstrating its importance in producing high-purity agrochemical intermediates with significant yields (Ding Zhi-yuan, 2011). Similarly, the synthesis pathways involving this compound are instrumental in creating efficient agrochemical formulations, like Penoxsulam, showcasing its utility in developing novel agrochemical solutions (Feifei Wu et al., 2013).

Molecular and Spectroscopic Analysis

The compound's structure and properties have been extensively analyzed through spectroscopic methods. Studies such as the FTIR and FTRaman spectroscopic investigation by Ramalingam et al. (2010) and Saravanan et al. (2014) provide insights into the vibrational frequencies, molecular geometry, and electronic properties of similar brominated anilines. These analyses are crucial for understanding the compound's behavior and potential applications in materials science (Ramalingam et al., 2010; Saravanan et al., 2014).

Nonlinear Optical (NLO) Materials

Research on derivatives of aniline, including studies on nitroaniline compounds, suggests potential applications in nonlinear optical materials due to their significant β values and electronic properties. The understanding of these materials' molecular structure and absorption bands contributes to advancements in NLO applications, which are essential for optical switching, modulation, and telecommunication technologies (J. Hernández-Paredes et al., 2015).

Electrochromic Materials

The synthesis and characterization of novel electrochromic materials employing nitrotriphenylamine units indicate the potential of bromo-nitro-aniline derivatives in developing NIR region electrochromic devices. These materials showcase excellent optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for applications in smart windows, displays, and low-energy-consuming electronic devices (Shuai Li et al., 2017).

Safety And Hazards

properties

IUPAC Name |

4-bromo-2-nitro-6-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXIIWNBIVXFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679882 |

Source

|

| Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |

CAS RN |

1257535-31-1 |

Source

|

| Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)

![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)

![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)